molecular formula C17H23N5O4 B2708478 Methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 915902-78-2

Methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2708478
CAS RN: 915902-78-2
M. Wt: 361.402
InChI Key: RLESZSDZCZOQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C17H23N5O4 and its molecular weight is 361.402. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

N-Heterocyclic Carbenes in Catalysis

Transesterification and Acylation Reactions

NHCs, including imidazol-2-ylidenes, have shown efficiency as catalysts in transesterification processes between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate under mild conditions, highlighting their potential in synthesizing ester compounds efficiently and in an environmentally friendly manner (Grasa, Kissling, & Nolan, 2002).

Synthesis Methodologies

Ultrasound-Mediated Synthesis

The use of ionic liquids, such as 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium acetate, as catalysts under ultrasound irradiation has been explored for the one-pot multi-component synthesis of complex organic compounds. This approach is noted for its efficiency, green chemistry attributes, and the ability to achieve high yields in short reaction times (Safari & Zarnegar, 2014).

Material Science and Functional Compounds

Hydroamination and Gold(I) Complexes

Gold(I) complexes involving N-heterocyclic carbene ligands have been synthesized and characterized for their potential in catalyzing intermolecular hydroamination reactions. This research underscores the versatility of NHCs in developing novel catalytic systems with potential applications in organic synthesis and material science (Zhang, Lee, & Widenhoefer, 2009).

Antimicrobial Studies

Silver Acetate N-Heterocyclic Carbenes

The antimicrobial properties of silver N-heterocyclic carbene complexes have been explored, highlighting their potential in addressing bacterial strains associated with cystic fibrosis and chronic lung infections. This research indicates the significance of electronically tuned silver acetate NHCs in developing new antimicrobial agents (Hindi et al., 2008).

properties

IUPAC Name

methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-9(2)7-20-10(3)11(4)22-13-14(18-16(20)22)19(5)17(25)21(15(13)24)8-12(23)26-6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLESZSDZCZOQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610381

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